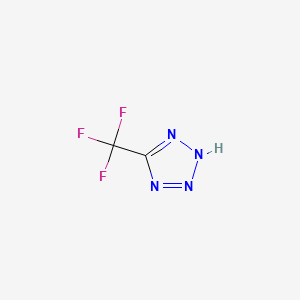

5-(trifluoromethyl)-2H-tetrazole

Beschreibung

Significance of the Tetrazole Moiety in Modern Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a privileged scaffold in modern chemistry, particularly in medicinal chemistry and materials science. nih.gov Its significance stems from its unique electronic structure and physicochemical properties. Tetrazoles are considered bioisosteres of carboxylic acids, meaning they can replace a carboxyl group in a drug molecule without losing biological activity. nih.govnih.govnih.govenergetic-materials.org.cn This substitution is advantageous as the tetrazole group can enhance lipophilicity, improve metabolic stability, and increase bioavailability, thereby improving a drug's pharmacokinetic profile. nih.govnih.gov Many marketed drugs, such as the angiotensin II receptor blockers losartan (B1675146) and candesartan, incorporate a tetrazole moiety to achieve their therapeutic effects. acs.org

Beyond pharmaceuticals, the high nitrogen content and thermal stability of tetrazoles make them valuable in the development of energetic materials, such as propellants and explosives. energetic-materials.org.cn They also serve as versatile building blocks and ligands in organic synthesis and coordination chemistry. nih.gov The World Health Organization has recognized the tetrazole ring as an important descriptor in analogue-based drug discovery methodologies. nih.gov

Impact of Trifluoromethylation on Heterocyclic Systems

The introduction of a trifluoromethyl (-CF3) group into a heterocyclic system imparts profound changes to the molecule's properties. epa.gov This process, known as trifluoromethylation, is a key strategy in the design of pharmaceuticals, agrochemicals, and functional materials, as the -CF3 group is largely absent in nature. acs.org The unique characteristics of the trifluoromethyl group, including its high electronegativity and stability, are responsible for these effects. nih.gov

One of the most significant consequences of trifluoromethylation is the enhancement of a molecule's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. epa.govnih.gov Increased lipophilicity can improve a drug's ability to cross biological membranes, potentially increasing its bioavailability. epa.govorganic-chemistry.org Furthermore, the trifluoromethyl group is known to increase the metabolic stability of a compound. nih.govepa.govnih.gov It can block sites on a molecule that are susceptible to metabolic breakdown by enzymes like cytochrome P450, leading to a longer half-life and improved therapeutic efficacy. The lipophilic metabolic efficiency (LipMetE) is a parameter used in drug design to balance lipophilicity with metabolic stability.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. When attached to a heterocyclic ring, it significantly alters the electron density distribution, which in turn influences the molecule's reactivity and other chemical properties. This strong inductive effect can affect the acidity (pKa) of nearby protons and the basicity of nitrogen atoms within the ring, influencing how the molecule interacts with biological targets like enzymes and receptors. The introduction of a -CF3 group can also lead to stronger dipole moments and improved binding selectivity. epa.gov

Historical Context and Evolution of Tetrazole Chemistry

The history of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J.A. Bladin. nih.govenergetic-materials.org.cn Early synthesis methods were often limited by harsh reaction conditions and the availability of starting materials. A major advancement was the development of the [3+2] cycloaddition reaction between nitriles and azides, which remains a cornerstone of tetrazole synthesis. energetic-materials.org.cn

Over the 20th and into the 21st century, the field has evolved significantly with the discovery of new synthetic methodologies, including the use of novel catalysts, microwave-assisted synthesis, and multicomponent reactions. nih.govenergetic-materials.org.cn These advancements have made a diverse range of tetrazole derivatives more accessible, fueling their exploration in medicinal chemistry, where they are valued as metabolically stable isosteres for carboxylic acids, and in materials science for their high energy content. nih.govenergetic-materials.org.cn

Overview of Research Trajectories for 5-(Trifluoromethyl)-2H-tetrazole

Research into this compound and its tautomer, 5-(trifluoromethyl)-1H-tetrazole, is driven by the synergistic combination of the tetrazole ring's desirable properties and the potent effects of the trifluoromethyl group. The compound, which exists as an equilibrium between its 1H and 2H tautomeric forms, is a subject of interest in several areas.

Synthetic chemistry research focuses on efficient preparation methods, often involving the reaction of trifluoromethyl-containing precursors with azide (B81097) sources. In medicinal chemistry, it is explored as a scaffold for developing new drugs, with studies indicating potential antimicrobial and antioxidant properties. The trifluoromethyl group is expected to enhance metabolic stability and binding affinity to biological targets. Additionally, due to its high nitrogen content and the energetic nature of the tetrazole ring, this compound is being investigated for its potential use in advanced energetic materials. energetic-materials.org.cn Its role as a versatile building block for creating more complex fluorinated molecules is also a significant area of ongoing research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₂HF₃N₄ | nih.gov |

| Molecular Weight | 138.05 g/mol | nih.gov |

| CAS Number (Acid) | 2925-21-5 | nih.gov |

| CAS Number (Sodium Salt) | 1702-15-4 | nih.gov |

| XLogP3-AA | 0.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEPLOQMUWYHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951852 | |

| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2925-21-5, 1702-15-4 | |

| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trifluoromethyltetrazole sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(trifluoromethyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Trifluoromethyl 2h Tetrazole and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to the 5-(trifluoromethyl)tetrazole core structure. These strategies primarily involve the formation of the tetrazole ring from acyclic, trifluoromethyl-containing precursors.

Cycloaddition Reactions with Trifluoromethyl-containing Precursors

Cycloaddition reactions, particularly [3+2] cycloadditions, are among the most powerful and widely utilized methods for synthesizing five-membered heterocyclic rings like tetrazoles. nih.govyoutube.com These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the ring.

The reaction between an azide (B81097) (such as sodium azide or hydrazoic acid) and a nitrile is a conventional and fundamental method for the synthesis of 5-substituted 1H-tetrazoles. nih.govthieme-connect.com In this reaction, the azide acts as the 1,3-dipole and the nitrile's carbon-nitrogen triple bond serves as the dipolarophile. researchgate.netnih.gov To synthesize the target compound, a trifluoromethyl-containing nitrile is required.

A notable example is the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (CF3CN). mdpi.com In this approach, the trifluoroacetonitrile serves as the direct source for the trifluoromethyl group at the 5-position of the resulting heterocyclic ring. The reaction's efficiency is often enhanced by the presence of electron-withdrawing groups, such as the trifluoromethyl group, on the nitrile, which facilitates the cycloaddition with the azide. nih.gov

Table 1: Overview of [3+2] Cycloaddition for 5-(Trifluoromethyl)tetrazole Synthesis

| Reactant 1 (1,3-Dipole) | Reactant 2 (Dipolarophile) | Key Feature | Product Class |

| Azide Source (e.g., NaN₃) | Trifluoroacetonitrile (CF₃CN) | Direct incorporation of the -CF₃ group. mdpi.com | 5-(Trifluoromethyl)tetrazoles |

| Nitrile Imines | Trifluoroacetonitrile (CF₃CN) | Utilizes in-situ generated nitrile imines. mdpi.com | 5-Trifluoromethyl 1,2,4-Triazoles* |

Note: While the reference describes triazole synthesis, the principle of using CF₃CN as a trifluoromethyl source in [3+2] cycloadditions is demonstrated.

An alternative and effective "diazo" approach involves the reaction of 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) with arene-diazonium salts. researchgate.net This method has proven valuable for the rapid synthesis of various trifluoromethyl-substituted organic molecules. researchgate.net The reaction proceeds as a [3+2] cycloaddition to form 2,5-disubstituted tetrazoles.

The cycloaddition of 2,2,2-trifluorodiazoethane with arene-diazonium salts can be effectively catalyzed by metal salts. A silver-catalyzed regioselective [3+2] cycloaddition reaction has been reported, specifically using silver acetate. researchgate.net Under mild conditions, this method yields a series of 2-aryl-5-trifluoromethyltetrazoles in moderate to excellent yields and demonstrates compatibility with a wide range of functional groups on the aryl ring. researchgate.net This catalytic process can also be performed as a one-pot diazotization/cycloaddition sequence starting directly from commercially available anilines. researchgate.net

Table 2: Silver-Catalyzed Synthesis of 2-Aryl-5-trifluoromethyltetrazoles

| Reactant 1 | Reactant 2 | Catalyst | General Conditions | Product |

| Arene-diazonium salt | 2,2,2-Trifluorodiazoethane | Silver Acetate | Mild | 2-Aryl-5-trifluoromethyltetrazole |

When synthesizing disubstituted tetrazoles from monosubstituted tetrazole precursors or via cycloaddition, multiple isomers can potentially form, most commonly the 1,5- and 2,5-disubstituted products. Regioselectivity refers to the preferential formation of one isomer over another. In the synthesis of 2,5-disubstituted tetrazoles, the 2,5-isomer is often the thermodynamically preferred product. rsc.org

The silver-catalyzed reaction of 2,2,2-trifluorodiazoethane with arene-diazonium salts exhibits high regioselectivity, yielding 2-aryl-5-trifluoromethyltetrazoles specifically. researchgate.net This controlled outcome is a significant advantage of the method, as it avoids the formation of isomeric mixtures and simplifies product purification. The ability to direct the substitution pattern is crucial for creating molecules with specific and predictable properties.

Reaction of 2,2,2-Trifluorodiazoethane with Arene-Diazonium Salts

Transition Metal-Free Synthetic Routes

While metal catalysts are effective, the development of transition-metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products and reduce costs. An efficient transition-metal-free method for the synthesis of 5-trifluoromethyltetrazoles from arenediazonium tetrafluoroborates has been developed. researchgate.net This process relies on using trifluoroacetaldehyde (B10831) N-tosylhydrazone as a convenient and operationally safe source of 2,2,2-trifluorodiazoethane. The reaction proceeds in good to excellent yields and shows high functional group tolerance. researchgate.net

Other metal-free strategies for forming tetrazole rings include the use of diaryliodonium salts for N-arylation or reactions promoted by reagents such as N-Iodosuccinimide. organic-chemistry.org These methods provide alternative pathways that circumvent the need for transition metals. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of 5-substituted-1H-tetrazoles. This method often involves the [3+2] cycloaddition of nitriles with an azide source. rsc.org The application of microwave irradiation dramatically reduces reaction times, often from many hours under conventional heating to mere minutes. rsc.orgnih.gov For instance, a series of 5-substituted 1H-tetrazoles have been prepared in good to excellent yields (30-93%) through the reaction of nitriles with sodium azide and triethylammonium (B8662869) chloride in nitrobenzene (B124822) within a microwave reactor. organic-chemistry.org This approach is noted for its practicality, scalability to 100-gram quantities, and enhanced safety profile by avoiding the sublimation of toxic ammonium (B1175870) azide. organic-chemistry.org

The benefits of microwave irradiation extend to the synthesis of various tetrazole derivatives, including those with trifluoromethyl substituents. nih.govrsc.org The method is tolerant of a wide range of functional groups and is effective even for sterically hindered nitriles. organic-chemistry.org In some protocols, heterogeneous catalysts, such as platinum nanoparticles on activated carbon, have been employed to facilitate the reaction under microwave conditions, yielding products with high purity and excellent yields. rsc.org The efficiency of microwave-assisted synthesis highlights its potential in streamlining the production of complex heterocyclic compounds. nih.gov

Functionalization and Derivatization Strategies

The 5-(trifluoromethyl)-1H-tetrazole scaffold is a versatile building block for creating a diverse range of derivatives. Functionalization primarily occurs through reactions involving the nitrogen atoms of the tetrazole ring or by modifying the substituents.

Alkylation and Arylation of the Tetrazole Ring

Alkylation and arylation of the tetrazole ring are fundamental strategies for creating 1,5- and 2,5-disubstituted derivatives, which often exhibit distinct chemical and physical properties. nih.gov The acidic N-H proton of the 5-substituted-1H-tetrazole can be deprotonated, and the resulting tetrazolate anion can react with various electrophiles.

Alkylation can be achieved using different reagents and conditions. For example, the reaction of 5-substituted tetrazoles with various alcohols in the presence of boron trifluoride-diethyl ether complex can lead to N-alkylated products. Specifically, tertiary alcohols react with high regioselectivity to yield 2-alkyl-5-R-tetrazoles. Another approach involves the diazotization of aliphatic amines to generate a transient alkyl diazonium intermediate that acts as the alkylating agent. rsc.org

Arylation introduces aryl groups onto the tetrazole ring. This can be accomplished through methods like the Chan-Evans-Lam coupling, which uses arylboronic acids in the presence of a copper catalyst to regioselectively form N2-aryl tetrazoles. organic-chemistry.orgmdpi.com Additionally, direct C-H arylation of 1-substituted tetrazoles using a Palladium/Copper co-catalytic system with aryl bromides provides a route to 5-aryl tetrazoles, avoiding the late-stage use of azides. researchgate.net

A critical aspect of tetrazole alkylation is controlling the regioselectivity between the N1 and N2 positions of the ring. The reaction of 5-substituted 1H-tetrazoles with alkylating agents typically yields a mixture of 1,5- and 2,5-disubstituted isomers. rsc.orgmdpi.com The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the type of alkylating agent, the solvent, and the reaction conditions. rsc.orgresearchgate.net

The mechanism of the substitution reaction plays a key role in determining the outcome. A proposed rationale suggests that the regioselectivity depends on whether the reaction proceeds via a first-order (SN1) or second-order (SN2) nucleophilic substitution mechanism. rsc.org Computational studies using density functional theory (DFT) have also been employed to understand the nucleophilicity of the different nitrogen atoms and predict the regioselectivity. mdpi.com For instance, in the alkylation of N-benzoyl 5-(aminomethyl)tetrazole, the 2,5-disubstituted isomer was found to be slightly favored over the 1,5-isomer. mdpi.com Generally, the carbon signal of the tetrazole ring (C5) in 13C NMR spectra is deshielded by about 9-12 ppm in 2,5-disubstituted derivatives compared to their 1,5-disubstituted counterparts, providing a useful tool for structural assignment. mdpi.com

A highly efficient and metal-free method for the regioselective N2-arylation of 5-substituted-1H-tetrazoles utilizes diaryliodonium salts. nih.govorganic-chemistry.org This strategy provides excellent yields of 2-aryl-5-substituted-tetrazoles, which are valuable compounds in various fields. organic-chemistry.org The reaction demonstrates broad applicability, tolerating a wide range of both electron-rich and electron-deficient aryl groups on the diaryliodonium salt, as well as diverse functional groups on the tetrazole ring. nih.govorganic-chemistry.org

Optimal reaction conditions often involve using a base like sodium bicarbonate in a solvent such as toluene (B28343) at elevated temperatures. organic-chemistry.org A significant advantage of this method is its scalability and the avoidance of transition metal catalysts, which is particularly beneficial in pharmaceutical applications to prevent metal contamination. organic-chemistry.org The protocol has also been extended to a one-pot system for synthesizing 2,5-diaryl-tetrazoles directly from nitriles. nih.govorganic-chemistry.org This method has also been successfully applied to other azoles, such as 1,2,3-triazoles, demonstrating its versatility. organic-chemistry.orgnih.gov

Introduction of Additional Functional Groups

Beyond N-functionalization, derivatization can involve introducing or modifying functional groups on the C5-substituent. For instance, the hydroarylation of (E)-5-(2-arylethenyl)-2-methyl-2H-tetrazoles can be achieved under superelectrophilic activation with Brønsted superacids or strong Lewis acids. This reaction regioselectively adds an aryl group to the carbon-carbon double bond of the side chain. researchgate.net

Furthermore, methods for the direct functionalization of the trifluoromethyl group itself or the arylation of trifluoromethyl alkenes via photoredox catalysis have been developed, although these are more general methods not specific to the tetrazole core. rsc.orgrsc.org The α-functionalization of 5-alkyltetrazoles, analogous to the functionalization of carboxylic acids, has also been explored through lithiation-substitution reactions, although this can require cryogenic temperatures and strong bases like n-butyllithium. nih.gov

Synthesis of Hybrid Compounds

The 5-(trifluoromethyl)-2H-tetrazole moiety can be incorporated into larger, hybrid molecules to combine its properties with those of other pharmacophores or functional units. This involves synthesizing derivatives that link the tetrazole to other heterocyclic systems. For example, new series of tetrazolo[1,5-a]quinoline-based benzimidazoles have been synthesized via microwave-assisted condensation reactions. researchgate.net Similarly, hybrid molecules containing both a 1,2,4-triazole (B32235) and a tetrazole ring, such as triazolothiadiazoles derived from tetrazole precursors, have been synthesized and investigated. scielo.br The synthesis of these complex structures often involves multi-step reaction sequences where the pre-formed tetrazole is used as a key building block. researchgate.net

Pyrazole-Tetrazole Hybrid Architectures

The synthesis of hybrid molecules incorporating both pyrazole (B372694) and tetrazole rings is a significant area of research, aiming to combine the distinct chemical and biological properties of each heterocycle. researchgate.netnih.gov When a trifluoromethyl group is also part of this architecture, it can further modulate the molecule's characteristics. nih.gov

The general strategy for creating pyrazole-tetrazole hybrids often involves the construction of one heterocycle followed by the formation of the second. A common pathway is the conversion of a cyano-substituted pyrazole into a tetrazole ring. mdpi.com This is typically achieved through a [3+2] cycloaddition reaction with an azide source, such as sodium azide. mdpi.com

Specific research into trifluoromethyl-substituted pyrazoles provides foundational synthetic routes. For instance, 5-Trifluoromethyl-2,4-dihydropyrazol-3-one can be synthesized from the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine. nih.gov This trifluoromethyl-pyrazole core can then undergo further reactions, such as coupling with aryldiazonium reagents to produce various functionalized pyrazole derivatives. nih.gov

Another approach starts with 3',5'-bis(trifluoromethyl)acetophenone, which reacts with hydrazines like 4-hydrazinobenzoic acid. mdpi.com The resulting intermediate can be treated with a Vilsmeier-Haack reagent (e.g., phosphorus oxychloride and dimethylformamide) to form a pyrazole aldehyde, specifically 4-formyl-1-(4-carboxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole. mdpi.com This aldehyde provides a functional handle for building more complex structures.

While direct, single-step syntheses for pyrazole-5-(trifluoromethyl)tetrazole hybrids are not extensively documented, the established methods for both individual components provide a clear strategy. A pyrazole bearing both a trifluoromethyl group and a nitrile group could be a key intermediate. The nitrile group can then be converted to the 5-substituted tetrazole ring via cycloaddition with an azide. mdpi.com

Table 1: Selected Synthetic Steps for Trifluoromethyl-Substituted Pyrazoles

| Starting Material | Reagents | Intermediate/Product | Reference |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Hydrazine | 5-Trifluoromethyl-2,4-dihydropyrazol-3-one | nih.gov |

| 3',5'-Bis(trifluoromethyl)acetophenone | 4-Hydrazinobenzoic acid, POCl₃, DMF | 3,5-bis(trifluoromethyl)phenyl-derived pyrazole aldehyde | mdpi.com |

| 5-Trifluoromethyl-2,4-dihydropyrazol-3-one | Aryldiazonium chloride, Sodium acetate | 4-Arylhydrazono-5-trifluoromethyl-2,4-dihydropyrazol-3-ones | nih.gov |

This table is interactive. Click on the headers to sort.

Bifunctional Tetrazole Systems

Bifunctional tetrazole systems refer to molecules where the tetrazole ring, often with a trifluoromethyl substituent, is part of a larger structure that has multiple reactive or functional sites. The synthesis of such systems is crucial for creating advanced materials and complex molecules for various applications.

The functionalization of 5-substituted tetrazoles can be challenging as it often yields a mixture of 1,5- and 2,5-disubstituted isomers. bohrium.comresearchgate.net However, specific reaction conditions can favor the formation of one regioisomer over the other. researchgate.net The electron-withdrawing nature of a trifluoromethyl group at the 5-position significantly influences the reactivity and regioselectivity of subsequent functionalization reactions on the tetrazole ring.

One innovative approach to creating bifunctional systems is through the use of a bifunctional reagent. Trifluoromethanesulfonyl azide (N₃SO₂CF₃) has been reported as a reagent for the metal-free azidotrifluoromethylation of alkenes. nih.gov This reaction simultaneously introduces a trifluoromethyl group and an azide group across a double bond. nih.gov The resulting vicinal trifluoromethyl azide is a versatile bifunctional intermediate. The azide group can be readily converted into a tetrazole ring, or it can serve as a handle for other chemical transformations, such as click chemistry or reduction to an amine. nih.gov

Research into energetic materials has also led to the synthesis of complex bifunctional systems containing a 5-(trifluoromethyl)tetrazole core. For example, 3-(1H-tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine has been synthesized in two steps starting from 5-(trifluoromethyl)-1,2,4-triazol-3-amine. energetic-materials.org.cn This demonstrates the construction of a fused, nitrogen-rich heterocyclic system where the trifluoromethyl-tetrazole moiety is a key component of a larger, functional molecule. The synthesis and characterization of various energetic salts based on 5-(trifluoromethyl)tetrazole further highlight its role as a building block in bifunctional systems. researchgate.net

Table 2: Approaches to Bifunctional Trifluoromethyl-Tetrazole Systems

| Approach | Key Reagent/Intermediate | Resulting System | Key Feature | Reference |

| Alkene Difunctionalization | Trifluoromethanesulfonyl azide (N₃SO₂CF₃) | Vicinal trifluoromethyl azides | Concurrent introduction of CF₃ and N₃ groups | nih.gov |

| Heterocyclic Fusion | 5-(Trifluoromethyl)-1,2,4-triazol-3-amine | Fused triazolo-triazine tetrazole | Construction of complex, nitrogen-rich energetic molecule | energetic-materials.org.cn |

| Salt Formation | 5-(Trifluoromethyl)tetrazole | Energetic salts with various cations | Utilizes the acidic proton of the tetrazole ring for salt formation | researchgate.net |

This table is interactive. Click on the headers to sort.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 5-(trifluoromethyl)-2H-tetrazole by providing information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

In ¹H NMR spectroscopy, the proton of the tetrazole ring in this compound exhibits a characteristic chemical shift. The exact position of this signal can be influenced by the solvent and the concentration of the sample. Studies on related tetrazole compounds have shown that the N-H proton signal can be observed in various regions of the spectrum. rsc.org

Deuterium (B1214612) incorporation studies are a valuable technique for confirming the assignment of the N-H proton signal. magritek.com When the sample is treated with a deuterium source, such as D₂O, the acidic proton of the tetrazole ring can exchange with a deuterium atom. This exchange leads to the disappearance of the N-H proton signal in the ¹H NMR spectrum, confirming its identity. magritek.com This technique is widely used to identify exchangeable protons in various organic molecules. magritek.com

Table 1: ¹H NMR Data for Tetrazole Derivatives

| Compound | Solvent | Chemical Shift (δ) of N-H Proton (ppm) |

|---|---|---|

| 5-(m-Tolyl)-2H-tetrazole | CD₃OD | Not explicitly stated, but other protons observed |

| 5-Cyclopropyl-2H-tetrazole | CD₃OD | Not explicitly stated, but other protons observed |

| 5-Benzhydryl-2H-tetrazole | CD₃OD | Not explicitly stated, but other protons observed |

Data sourced from a study on the synthesis of tetrazole hemiaminal silyl (B83357) ethers. rsc.org

The ¹³C NMR spectrum of this compound provides information about the carbon atoms in the molecule. The spectrum typically shows two distinct signals corresponding to the carbon atom of the tetrazole ring and the carbon atom of the trifluoromethyl group. The strongly electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical shift of the adjacent tetrazole carbon.

The chemical shift of the trifluoromethyl carbon is also a key feature in the ¹³C NMR spectrum. The coupling between the carbon and fluorine atoms can lead to a quartet for the CF₃ carbon signal.

Table 2: Representative ¹³C NMR Data for Fluorinated Organic Compounds

| Compound | Solvent | Carbon Atom | Chemical Shift (δ) (ppm) |

|---|---|---|---|

| (η⁵-C₆H₇)Fe(CO)₂CF₃ | CDCl₃ | C₆H₇ (saturated) | 23.7 |

| C₆H₇ (unsaturated) | 83.2 |

Data for a related organometallic compound containing a CF₃ group. nih.gov

¹⁹F NMR spectroscopy is a particularly informative technique for characterizing this compound due to the presence of the trifluoromethyl group. The fluorine nuclei in the CF₃ group are magnetically equivalent and typically appear as a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of trifluoromethyl groups attached to a heterocyclic ring.

The chemical shift is generally observed in the region of -60 to -80 ppm relative to a standard reference such as CFCl₃. colorado.edu This distinct signal provides unambiguous evidence for the presence of the trifluoromethyl group in the molecule.

Table 3: ¹⁹F NMR Chemical Shift Data for Compounds with a Trifluoromethyl Group

| Compound | Chemical Shift (δ) vs. CFCl₃ (ppm) |

|---|---|

| CF₃COOH | -76.55 |

| C₆H₅CF₃ | -63.72 |

| (CF₃)₂CO | -84.6 |

Reference data for common fluorine-containing compounds. colorado.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.

Key characteristic absorption bands in the IR spectrum of this compound include:

N-H Stretching: A broad absorption band is typically observed in the region of 3000-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the tetrazole ring.

C-F Stretching: Strong absorption bands associated with the stretching vibrations of the C-F bonds in the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

N=N and C=N Stretching: Vibrations of the tetrazole ring, including N=N and C=N stretching, typically appear in the fingerprint region of the spectrum, between 900 and 1600 cm⁻¹. pnrjournal.com

The IR spectrum of this compound serves as a useful tool for confirming the presence of the key functional groups and the tetrazole ring structure.

Table 4: General IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (in tetrazoles) | Stretching | 3000-3400 (broad) |

| C-F | Stretching | 1100-1300 (strong) |

| N=N, C=N (in tetrazoles) | Ring Stretching | 900-1600 |

General frequency ranges compiled from spectroscopic principles. youtube.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. chemguide.co.uk In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. chemguide.co.uk

The fragmentation of the molecular ion under electron impact provides valuable structural information. Common fragmentation pathways for tetrazole derivatives involve the loss of nitrogen (N₂) or the cleavage of the ring. nih.govresearchgate.net The presence of the trifluoromethyl group will also influence the fragmentation pattern, with potential loss of CF₃ or related fragments. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. nih.gov

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound was not found in the provided search results, analysis of related tetrazole derivatives reveals important structural features. researchgate.net

Crystallographic studies of substituted tetrazoles typically show a planar tetrazole ring. The bond lengths and angles within the ring are consistent with its aromatic character. The trifluoromethyl group would be attached to the C5 position of the tetrazole ring. In the solid state, tetrazole derivatives often form intermolecular hydrogen bonds involving the N-H proton of the tetrazole ring. These interactions can lead to the formation of extended networks in the crystal lattice. The C-F bond lengths in the trifluoromethyl group are expected to be in the typical range for such bonds.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

A notable example is the X-ray diffraction analysis of 3-(1H-tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine, a complex derivative. energetic-materials.org.cn The crystallographic data for this compound provide a concrete example of the structural parameters for a molecule containing the 5-(trifluoromethyl)tetrazole moiety. The crystal structure was solved in the triclinic space group Pī. energetic-materials.org.cn The unit cell parameters for this derivative are detailed in the table below.

Table 1: Crystallographic Data for 3-(1H-tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine energetic-materials.org.cn

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 4.9035(10) |

| b (Å) | 10.219(2) |

| c (Å) | 15.194(3) |

| α (°) (alpha) | 107.163(6) |

| β (°) (beta) | 92.486(7) |

| γ (°) (gamma) | 96.4438(7) |

| Volume (ų) (V) | 720.4(3) |

| Z | 2 |

This structural analysis confirms the connectivity of the atoms and provides a basis for understanding the intermolecular forces at play in the crystal lattice. The planarity of the tetrazole ring is a consistent feature in such derivatives, which facilitates specific intermolecular interactions. nih.gov

Elucidation of Tautomeric Forms and Conformational Analysis

This compound exhibits tautomerism, a phenomenon where the molecule exists as a mixture of two or more structurally distinct isomers that are in rapid equilibrium. This arises from the mobility of the acidic proton on the tetrazole ring, which can reside on different nitrogen atoms. Specifically, 5-substituted tetrazoles can exist as 1H- and 2H-tautomers. researchgate.net Some studies suggest that for 5-substituted tetrazoles with a free N-H bond, the two tautomeric forms can exist in an approximate 1:1 ratio under standard conditions.

Theoretical calculations and experimental studies on related tetrazole derivatives, such as (tetrazol-5-yl)-acetic acid, have been used to investigate the potential energy surfaces and relative stabilities of different tautomers and conformers. nih.gov For this compound, the strong electron-withdrawing nature of the trifluoromethyl group influences the acidity of the N-H proton and the relative stability of the tautomeric forms. nii.ac.jp Conformational analysis focuses on the orientation of the trifluoromethyl group relative to the tetrazole ring. While the tetrazole ring itself is largely planar, rotation around the C-C bond connecting the trifluoromethyl group can lead to different conformers. nii.ac.jp However, the energy barrier for this rotation is generally low.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound derivatives is significantly influenced by a variety of intermolecular interactions.

Hydrogen Bonding: Crystallographic studies consistently show that tetrazole derivatives form extensive hydrogen bonding networks. The acidic N-H proton of the tetrazole ring acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms act as acceptors. nih.govru.nl This leads to the formation of robust supramolecular structures, such as chains or sheets. rsc.orgresearchgate.net In addition to the primary N-H···N hydrogen bonds, the fluorine atoms of the trifluoromethyl group can participate in weaker C-H···F hydrogen bonds and dipole-dipole interactions, further stabilizing the crystal packing.

π-π Stacking: The aromatic nature of the tetrazole ring allows for π-π stacking interactions, which are common in the crystal structures of many nitrogen-rich heterocyclic compounds. ru.nlnih.govrsc.org These interactions occur when the planar tetrazole rings of adjacent molecules align in a parallel or parallel-displaced fashion. ru.nl In some complex derivatives, these π-π stacking interactions can be a dominant force in the assembly of the supramolecular framework. nih.govresearchgate.net The presence of the electron-withdrawing trifluoromethyl group can modulate the electron density of the tetrazole ring, influencing the nature and strength of these π-π interactions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying the electronic structure of molecules. nih.gov It is widely used to predict the geometric and electronic properties of various chemical systems, including heterocyclic compounds. nih.gov

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state. arxiv.org For molecules like 5-(trifluoromethyl)-2H-tetrazole, this process is typically carried out using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. nih.govresearchgate.net

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov These calculated parameters for the tetrazole ring and its substituents provide a detailed three-dimensional picture of the molecule's most stable conformation. For instance, studies on similar heterocyclic molecules have shown that DFT calculations can produce geometrical parameters that are in good agreement with experimental data. nih.gov While specific experimental data for this compound is not detailed here, the table below provides a representative example of the types of parameters obtained from a DFT geometry optimization for a substituted tetrazole ring.

| Parameter | Atoms Involved | Calculated Value (Example) |

|---|---|---|

| Bond Length | N1-N2 | 1.34 Å |

| Bond Length | N2-N3 | 1.30 Å |

| Bond Length | N3-N4 | 1.34 Å |

| Bond Length | N4-C5 | 1.33 Å |

| Bond Length | C5-N1 | 1.33 Å |

| Bond Angle | N1-N2-N3 | 108.0° |

| Bond Angle | N2-N3-N4 | 110.0° |

| Bond Angle | N1-C5-N4 | 109.0° |

This table is illustrative and shows typical parameters for a tetrazole ring calculated via DFT; it does not represent experimentally verified data for this compound.

Molecular orbital (MO) analysis, particularly the study of the Frontier Molecular Orbitals (FMOs), is crucial for understanding a molecule's electronic properties and reactivity. nih.gov The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. growingscience.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. growingscience.com Conversely, a large energy gap indicates higher stability. growingscience.com From these orbital energies, several global reactivity descriptors can be calculated to further quantify the molecule's electronic characteristics. nih.govirjweb.com

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability |

| Ionization Potential (I) | Approximately -EHOMO; energy required to remove an electron |

| Electron Affinity (A) | Approximately -ELUMO; energy released when an electron is added |

| Chemical Hardness (η) | η = (I - A) / 2; measures resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / (2η); the reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | χ = (I + A) / 2; measures the power to attract electrons |

Prediction of Chemical Reactivity and Selectivity

The prediction of how and where a molecule will react is a central goal of computational chemistry. DFT calculations provide the foundation for this by mapping the potential energy surface of a reaction and identifying the most likely sites for electrophilic or nucleophilic attack. stackexchange.comtechniques-ingenieur.fr

The HOMO and LUMO distributions are particularly insightful. The regions of a molecule where the HOMO is localized are likely to be the sites of electrophilic attack (electron donation), whereas LUMO localizations indicate sites susceptible to nucleophilic attack (electron acceptance). Furthermore, the HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher chemical reactivity. nih.govgrowingscience.com For azole compounds, DFT studies have shown that reactivity is influenced by factors such as the number and position of nitrogen atoms in the ring. nih.govacs.org The introduction of a strongly electronegative trifluoromethyl group, as in this compound, significantly alters the electronic distribution and, consequently, the molecule's reactivity profile. researchgate.net

Molecular Dynamics Simulations

While DFT calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe protein folding, conformational changes, and ligand-protein interactions. nih.govmdpi.com

For a compound like this compound, MD simulations are particularly valuable in the context of drug design. rjpbr.com If the molecule is proposed as a ligand for a biological target (e.g., an enzyme or receptor), MD simulations can be used to study the stability of the ligand-protein complex. nih.gov By placing the docked ligand into a simulated physiological environment (typically water), researchers can analyze its movement and interactions within the binding site over nanoseconds or longer. mdpi.com Key metrics such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of its components. rjpbr.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to predictable changes in their activity. researchgate.net

In a QSAR study, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., atomic charges). researchgate.net A mathematical model is then developed to correlate these descriptors with the observed biological activity (e.g., inhibitory concentration, IC50). The inclusion of a trifluoromethyl group is known to significantly affect properties like lipophilicity and metabolic stability, making it a key feature in QSAR models for many drug candidates. researchgate.netmdpi.comnih.gov

| Descriptor Class | Examples | Property Represented |

|---|---|---|

| Electronic | Dipole moment, Atomic charges, HOMO/LUMO energies | Electron distribution, Reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Connectivity indices, Wiener index | Molecular branching and shape |

Computational Toxicology and Exposure Assessment

Computational toxicology utilizes computer models to predict the potential adverse effects of chemicals on human health and the environment. epa.gov This approach is crucial for prioritizing chemicals for further testing and for risk assessment. epa.gov

For this compound, data is available in resources like the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard. semanticscholar.orgfigshare.com This dashboard includes the Toxicity Value Database (ToxValDB), which compiles toxicology data from numerous sources. epa.govfigshare.com Such databases use computational models (including QSARs) and high-throughput screening data to provide predictions on various toxicity endpoints, such as carcinogenicity, mutagenicity, and developmental toxicity. semanticscholar.org This information is vital for conducting exposure assessments and understanding the potential hazards associated with the chemical without relying solely on animal testing. epa.gov

Reactivity and Reaction Mechanisms

Nucleophilic Substitutions on the Tetrazole Ring

Nucleophilic aromatic substitution (SNAr) on the tetrazole ring itself is a less common reaction pathway. The high nitrogen content and aromaticity of the tetrazole ring generally make it resistant to nucleophilic attack unless significantly activated. However, in certain activated systems, such as those with good leaving groups, concerted SNAr mechanisms have been observed. In these reactions, the negative charge from the attacking nucleophile is transferred directly to the leaving group in a concerted fashion, rather than forming a distinct Meisenheimer intermediate where the charge is delocalized onto the tetrazole ring. researchgate.net While specific studies on the direct nucleophilic substitution on the ring of 5-(trifluoromethyl)-2H-tetrazole are not extensively documented, it is plausible that such reactions would require highly activated substrates and potent nucleophiles.

More commonly, nucleophilic attack occurs at the C5 position, leading to the displacement of the trifluoromethyl group, although this is also a challenging transformation due to the strength of the C-CF3 bond. The primary focus of substitution reactions involving this compound has been on the N-H protons of the ring, leading to N-alkylation and N-arylation products.

Cycloaddition Reactions Involving the Tetrazole Moiety

The tetrazole ring can participate in cycloaddition reactions, most notably through a photoinducible 1,3-dipolar cycloaddition mechanism. researchgate.netnih.govnih.govnih.gov Upon photolysis, 2,5-diaryl tetrazoles can extrude nitrogen gas to form highly reactive nitrile imine intermediates. These nitrile imines can then undergo rapid [3+2] cycloaddition with various dipolarophiles, such as alkenes, to form pyrazoline derivatives. nih.govnih.govrsc.org This "photoclick chemistry" has been explored for the modification of proteins containing tetrazole moieties. researchgate.netnih.govnih.gov

While the primary research has focused on 2,5-diaryl tetrazoles, the fundamental principle of nitrile imine formation via photolysis could potentially be applied to this compound. The strongly electron-withdrawing trifluoromethyl group would be expected to influence the stability and reactivity of the resulting nitrile imine.

It is important to distinguish this from the more common synthesis of tetrazoles via [3+2] cycloaddition of an azide (B81097) with a nitrile, a reaction in which this compound would be the product, not a reactant. researchgate.netyoutube.com

Tautomerism Studies

Azide-Tetrazole Equilibrium

A key aspect of the chemistry of many fused tetrazole systems is the existence of an azide-tetrazole equilibrium. researchgate.netresearchgate.netosti.gov This valence tautomerism involves the reversible ring-opening of the tetrazole to an azide form. For example, in tetrazolo[1,5-a]pyrimidines, an equilibrium exists with the corresponding 2-azidopyrimidines. researchgate.netresearchgate.net The position of this equilibrium is influenced by factors such as the electronic nature of substituents and the solvent.

In systems containing a trifluoromethyl group, such as 5-trifluoromethyltetrazolo[1,5-a]pyrimidine, the equilibrium with 2-azido-4-trifluoromethylpyrimidine has been observed. researchgate.netosti.gov The electron-withdrawing trifluoromethyl group can influence the relative stability of the tautomers. Theoretical studies on related azido (B1232118) triazoles have shown that electron-withdrawing groups like -NO₂ tend to prevent the azide-to-tetrazole isomerization, while -NH₂ groups facilitate it. rsc.org

Solvent Effects on Tautomeric Preferences

The polarity of the solvent plays a crucial role in the position of the azide-tetrazole equilibrium. In the case of 5-trifluoromethyltetrazolo[1,5-a]pyrimidine, the equilibrium is observed in the absence of a solvent and in a polar solvent like DMSO-d₆. researchgate.netosti.gov However, in a less polar solvent such as CDCl₃, only the azide form is detected. researchgate.net This indicates that more polar solvents tend to stabilize the tetrazole form. For 2-azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine, the azide form is exclusively observed in CDCl₃, while in DMSO-d₆, it exists in a 99:1 equilibrium with the corresponding tetrazole. researchgate.net This strong solvent dependence is a critical consideration in reactions involving these systems.

The table below summarizes the observed tautomeric forms in different solvents for a related system.

| Compound | Solvent | Tautomeric Form(s) Observed |

| 5-trifluoromethyltetrazolo[1,5-a]pyrimidine | None | Tetrazole-Azide Equilibrium |

| 5-trifluoromethyltetrazolo[1,5-a]pyrimidine | DMSO-d₆ | Tetrazole-Azide Equilibrium |

| 5-trifluoromethyltetrazolo[1,5-a]pyrimidine | CDCl₃ | Azide form only |

Data derived from studies on related pyrimidine (B1678525) systems. researchgate.netosti.gov

Furthermore, this compound itself exists as a mixture of 1H and 2H tautomers. Theoretical studies on 5-substituted tetrazoles indicate that in the gas phase, the 2H-tautomer is generally more stable, while in solution, the 1H-tautomer is often predominant. nih.govresearchgate.net The specific ratio of these tautomers for this compound in different solvents would require specific experimental or computational investigation. researchgate.netresearchgate.netbeilstein-journals.org

Oxidation Reactions

The oxidation of this compound can be challenging due to the stability of the tetrazole ring. However, the substituent can be susceptible to oxidation under certain conditions. For instance, related compounds with trifluoromethyl groups can be oxidized. The oxidation of α-trifluoromethyl alcohols to trifluoromethyl ketones has been achieved using recyclable oxoammonium salts. rsc.org

In the context of the tetrazole ring, strong oxidizing agents would likely be required. The oxidation of sulfides to sulfoxides and sulfones is a common transformation, and methods using hydrogen peroxide in acetic acid or trifluoroacetic acid have been developed for aryl trifluoromethyl sulfides. nih.govrsc.orgmdpi.com While not directly on the tetrazole, these methods highlight potential reagents for oxidizing functional groups attached to a trifluoromethyl-substituted ring. The direct oxidation of the tetrazole ring itself would likely lead to degradation and the formation of nitrogen gas and other small molecules. For example, the oxidation of cefazolin, which contains a tetrazole ring, with potassium permanganate (B83412) leads to the cleavage of other parts of the molecule rather than the tetrazole ring itself. nih.gov

Coordination Chemistry

Tetrazoles, and specifically their deprotonated form, tetrazolates, are excellent ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. acs.orgacs.orgrsc.org The 5-(trifluoromethyl)tetrazolate anion can coordinate to metal ions to form a variety of complexes. The coordination can occur through different nitrogen atoms of the tetrazole ring, leading to various coordination modes, including monodentate, bidentate, and bridging.

Studies on divalent metal ions with 5-(trifluoromethyl)tetrazole have shown the formation of coordination complexes. acs.org The electronic absorption spectra of these solid complexes can provide information about the coordination environment of the metal ion. For example, the spectra of nickel(II), cobalt(II), and chromium(III) complexes with related tetrazolates suggest octahedral symmetry, while copper(II) complexes often show tetragonal distortion. capes.gov.br

The synthesis of these complexes typically involves the reaction of a metal salt with the sodium salt of this compound in an appropriate solvent. The resulting complexes are often insoluble in most common solvents but may be soluble in donor solvents. capes.gov.br The trifluoromethyl group, with its strong electron-withdrawing properties, can influence the electronic properties of the resulting coordination complexes.

| Metal Ion | Potential Coordination Geometry |

| Ni(II) | Octahedral |

| Co(II) | Octahedral |

| Cu(II) | Tetragonally Distorted |

| Cr(III) | Octahedral |

Based on studies of related tetrazolate complexes. capes.gov.br

Ligand Properties of this compound

The 5-(trifluoromethyl)tetrazolate anion, formed by the deprotonation of the tetrazole ring, serves as an effective ligand in the formation of coordination complexes. The key characteristics that define its ligand properties stem from the interplay between the tetrazole moiety and the -CF₃ group.

Electronic Effects : The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. This property significantly lowers the pKa of the N-H proton on the tetrazole ring, making it more acidic and facilitating the formation of the tetrazolate anion. The electron-withdrawing nature of the -CF₃ group also modulates the electron density of the tetrazole ring, influencing its coordination behavior and the stability of the resulting metal complexes. nih.gov This effect can render the complex partially positively charged, enhancing its ability to bind to negatively charged molecules through electrostatic interactions. nih.gov

Coordinating Atoms : The tetrazolate anion is a versatile ligand capable of coordinating to metal centers through one or more of its four nitrogen atoms. This allows for various binding modes, including monodentate, bidentate (chelating), and bridging, which contributes to the formation of diverse coordination architectures from simple mononuclear complexes to multidimensional coordination polymers.

Enhanced Binding Affinity : The trifluoromethyl group can enhance the binding affinity of the ligand to various biological and metallic targets. Its presence can increase lipophilicity and stabilize interactions with receptors or metal centers.

Complexation with Metal Ions (e.g., Divalent Metal Ions, Iridium)

The 5-(trifluoromethyl)tetrazolate anion readily forms stable complexes with a variety of metal ions, including divalent transition metals and iridium.

Complexes with Divalent Metal Ions

Early studies investigated the coordination of the 5-(trifluoromethyl)tetrazolate ligand with several divalent metal ions, including copper(II), nickel(II), cobalt(II), and iron(II). acs.orgacs.org The coordination of these ions was analyzed using diffuse reflectance spectra, which provided insights into the geometry of the resulting complexes. acs.org The spectra of the anhydrous copper(II) and the hydrated nickel(II) and cobalt(II) complexes were found to be consistent with octahedral coordination geometries. acs.org

Table 1: Coordination Complexes of Divalent Metal Ions with 5-(Trifluoromethyl)tetrazolate

| Metal Ion | Complex Formula (Example) | Coordination Geometry | Reference |

|---|---|---|---|

| Copper(II) | Cu(CF₃CN₄)₂ | Octahedral (anhydrous) | acs.org |

| Nickel(II) | Ni(CF₃CN₄)₂·xH₂O | Octahedral (hydrated) | acs.org |

| Cobalt(II) | Co(CF₃CN₄)₂·xH₂O | Octahedral (hydrated) | acs.org |

| Iron(II) | Fe(CF₃CN₄)₂ | - | acs.org |

Complexation with Iridium

More recently, iridium(III) complexes incorporating tetrazolate ligands have been explored for various applications. nih.govnih.gov A specific iridium(III) tetrazolato complex, denoted as Ir-CF₃TAZ, has been investigated. nih.gov In such complexes, the tetrazolate moiety often acts as a cyclometalating ligand, forming a strong covalent bond with the iridium center. nih.gov The electron-withdrawing nature of the trifluoromethyl group in the Ir-CF₃TAZ complex is believed to play a crucial role in its mechanism of action by potentially facilitating binding to biological targets. nih.gov The formation of these iridium complexes often involves a two-step process starting with the reaction of IrCl₃ with a tetrazole derivative, followed by the introduction of ancillary ligands. nih.gov

Anion-Directed Self-Assembly of Coordination Compounds

The self-assembly of coordination compounds is a powerful strategy for constructing complex, multidimensional architectures from molecular building blocks. In this process, the choice of anion can play a critical directing role, influencing the final structure and dimensionality of the resulting framework.

While research focusing specifically on the anion-directed self-assembly of this compound is limited, studies on similar tetrazole-based ligands, such as tetrazole-1-acetic acid, provide significant insight into the governing principles. rsc.org In the synthesis of copper(II) coordination compounds with tetrazole-1-acetic acid, the use of different anions from ionic liquids (e.g., Br⁻, BF₄⁻, NTf₂⁻) resulted in the formation of structures with varying dimensionalities, from one-dimensional (1-D) chains to two-dimensional (2-D) networks and three-dimensional (3-D) frameworks. rsc.org

This anion-templating effect arises from several factors, including the coordinating ability of the anion itself, its size and shape, and its ability to form hydrogen bonds. These interactions can dictate which coordination modes of the tetrazole ligand are favored and how the individual complex units pack in the solid state. This principle of anion-directed assembly is broadly applicable and suggests that a similar structural diversity could be achieved in the coordination chemistry of 5-(trifluoromethyl)tetrazolate by systematically varying the counter-anions used during synthesis.

Advanced Applications in Materials Science and Energetic Materials

Energetic Materials

The high nitrogen content and the energy-rich tetrazole ring make 5-(trifluoromethyl)-2H-tetrazole and its derivatives promising candidates for energetic materials. researchgate.netnih.gov The presence of the trifluoromethyl group can further enhance the density and thermal stability of these materials. researchgate.net

This compound is considered a building block for High Energy Density Materials (HEDMs). researchgate.net The combination of the high heat of formation of the tetrazole ring and the density-enhancing trifluoromethyl group is a key strategy in the design of new energetic compounds. While data for the parent molecule is not extensively published, various salts and derivatives have been synthesized and their energetic properties evaluated, demonstrating the potential of this structural motif. For instance, energetic salts based on the 5-(trifluoromethyl)tetrazolyl moiety have been synthesized and characterized as HEDMs. researchgate.net

The detonation properties, such as velocity (D) and pressure (P), are critical performance parameters for energetic materials. Research on derivatives of this compound provides insight into the contribution of the trifluoromethyl-tetrazole core to these properties. For example, a fused triazole-triazine energetic molecule containing a trifluoromethyl group, 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX), has been synthesized and its detonation properties calculated. researchgate.net While not a direct measure of this compound itself, these values indicate the performance of materials incorporating this group.

Table 1: Detonation Properties of Selected Energetic Materials Containing a Trifluoromethyl Group

| Compound | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|

| 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX) | 8580 | 31.2 | researchgate.net |

| A trifluoromethyl-containing fused triazole-triazine energetic molecule | 6933 | 17.1 |

Thermal stability is a crucial safety and performance parameter for energetic materials. The introduction of a trifluoromethyl group is known to often enhance the thermal stability of organic compounds. researchgate.net Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to evaluate the decomposition temperature and thermal behavior of these materials. For instance, the thermal behavior of energetic salts based on 5-(trifluoromethyl)tetrazole has been analyzed using TGA/DSC, showing acceptable thermal stability. researchgate.net A trifluoromethyl-containing fused triazole-triazine energetic molecule, TFX, exhibits a high decomposition peak temperature (Tp) of over 300 °C, indicating excellent thermal stability. researchgate.net

Table 2: Thermal Stability Data for a Trifluoromethyl-Containing Energetic Compound

| Compound | Decomposition Peak Temperature (Tp) (°C) | Reference |

|---|---|---|

| 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX) | >300 | researchgate.net |

Advanced Composites and Electronic Materials

The incorporation of this compound into polymer matrices has been explored for the development of advanced materials with unique electronic and optical properties. Research has indicated that the introduction of this compound into polymer composites can lead to enhanced thermal stability and mechanical properties. These improved characteristics make such materials potential candidates for applications in electronic devices. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the resulting materials.

Furthermore, the study of tetrazole-based energetic cocrystals under external electric fields suggests that the electronic properties of these materials can be tuned, which is a relevant area of investigation for electronic materials. biosynth.com While specific data on composites solely based on this compound is limited, the general findings for related structures are promising.

Fluorinated Polymers and Fuel Cell Membranes

In the field of fluorinated polymers, the introduction of trifluoromethyl groups can significantly alter the properties of the material. This is particularly relevant in the development of proton exchange membranes (PEMs) for fuel cells. Tetrazole-based polymers have been investigated as materials for anhydrous proton exchange membranes, which can operate at higher temperatures without the need for humidification. mdpi.com

Surfactants and Surface Active Compounds

The unique combination of a hydrophilic tetrazole ring and a hydrophobic trifluoromethyl group suggests that this compound and its derivatives could exhibit surface-active properties. The design of amphiphilic molecules containing fluorinated segments is a known strategy for creating surfactants.

Recent research into porous organic salts (POSs) has utilized fluorinated tetrazole as a weak acid tecton. researchgate.net This approach, combined with a base lacking active protons, leads to the formation of POSs with hydrophobic porous channels. researchgate.net This demonstrates the role of the fluorinated tetrazole in controlling the surface properties and creating a hydrophobic environment within a porous material, which is relevant to its interaction with polar molecules like water. researchgate.net While not a conventional surfactant application, this highlights the influence of the 5-(trifluoromethyl)tetrazole moiety on surface and interfacial properties.

Applications in Medicinal and Agricultural Chemistry

Medicinal Chemistry: Bioisosteric Replacement for Carboxylic Acids

A cornerstone of the application of 5-substituted tetrazoles in medicinal chemistry is their role as a bioisostere for the carboxylic acid group. nih.govlifechemicals.com Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tetrazole ring, in particular, has been widely and successfully employed as a metabolically stable substitute for a carboxylic acid. lifechemicals.comcambridgemedchemconsulting.com

The rationale for this replacement lies in several key similarities between the two functional groups:

Acidity: The 5-substituted tetrazole ring possesses a pKa value (typically between 4.5 and 4.9) that closely mimics that of a carboxylic acid. nih.gov This comparable acidity is crucial for maintaining interactions with biological targets that involve proton transfer or ionic bonding.

Planarity and Electronic Distribution: Both the tetrazole ring and the carboxylate group are planar, delocalized systems. nih.govnih.gov This structural similarity allows the tetrazole to occupy a similar space and engage in comparable electronic interactions within a receptor's binding site.

Hydrogen Bonding: The hydrogen-bond environment surrounding tetrazolates is very similar to that of carboxylates, allowing for analogous interactions with biological macromolecules. cambridgemedchemconsulting.com

However, there are differences. The tetrazole group is slightly larger than a carboxylic acid. nih.gov Additionally, the hydrogen-bonding environment around a 1H-tetrazole extends further from the core of the molecule by approximately 1.2 Å compared to a carboxylic acid. cambridgemedchemconsulting.com Despite these differences, the replacement has proven to be a valuable strategy in drug design. One of the primary advantages of this substitution is to enhance metabolic stability and improve pharmacokinetic profiles. Carboxylic acids are often susceptible to rapid metabolism, such as the formation of acyl glucuronides, which can lead to rapid clearance from the body. cambridgemedchemconsulting.com The tetrazole ring is generally more resistant to such metabolic degradation, potentially leading to improved bioavailability and duration of action. researchgate.net

The trifluoromethyl group at the 5-position further modulates the properties of the tetrazole ring. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the tetrazole proton, making it an even closer mimic of a carboxylic acid in some contexts. This substituent also increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes.

This bioisosteric replacement strategy has been instrumental in the development of various classes of therapeutic agents, including angiotensin II receptor antagonists like Losartan (B1675146). lifechemicals.comcambridgemedchemconsulting.com

Pharmacological Activities of 5-(Trifluoromethyl)-2H-tetrazole Derivatives

The incorporation of the 5-(trifluoromethyl)tetrazole scaffold into various molecular frameworks has led to the discovery of derivatives with a wide spectrum of pharmacological activities. researchgate.net These activities stem from the unique combination of the tetrazole ring's properties and the influence of the trifluoromethyl group.

Anti-inflammatory Properties

Derivatives of tetrazole have been investigated for their potential to combat inflammation. researchgate.netresearchgate.netsphinxsai.com Research has shown that certain compounds containing the tetrazole moiety can exhibit significant anti-inflammatory effects. For example, in a study of 5-(pyridyl)-2H-tetrazol-2-yl acetamides, 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide was identified as a potent anti-inflammatory agent, capable of reducing carrageenan-induced edema in rats. nih.gov The anti-inflammatory effect of another derivative, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), was demonstrated to be mediated by a reduction in edema, leukocyte migration, and levels of inflammatory mediators like TNF-α and PGE2. nih.gov

| Compound/Derivative Class | Research Finding |

| 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide | Reduced carrageenan-induced inflammation by 53% at a 25 mg/kg dose in rats. nih.gov |

| 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) | Inhibited hyperalgesia induced by carrageenan and PGE2 and reduced edema, leukocyte migration, and levels of TNF-α. nih.gov |

| Tetrazolo[1,5-a]quinoline derivatives | Four compounds from this series proved to be as active as indomethacin (B1671933) in animal models of inflammation. sphinxsai.com |

Antimicrobial and Antifungal Activity

The tetrazole nucleus is a component of numerous compounds exhibiting antimicrobial and antifungal properties. researchgate.netisfcppharmaspire.comglobalresearchonline.net The trifluoromethyl group can enhance these properties. Studies have shown that tetrazole derivatives can be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. researchgate.net

For instance, the introduction of a halogen atom into the structure of certain 1-(2-(1H-tetrazol-5-yl)-phenyl)-3-phenylureas was found to increase activity. zsmu.edu.ua A derivative with a fluorine atom demonstrated notable activity against Escherichia coli and Klebsiella pneumonia, while structures containing chlorine and bromine were active against Pseudomonas aeruginosa. zsmu.edu.ua In another study, chalcones bearing trifluoromethyl and trifluoromethoxy substituents were synthesized and evaluated for their antimicrobial activity against pathogenic bacterial and fungal strains. nih.gov

Hybrid molecules containing the tetrazole moiety have also shown promise. The hybridization of tetrazole with other antifungal pharmacophores is a strategy being explored to increase activity and overcome drug resistance. nih.gov

| Derivative Class | Target Organisms | Key Findings |

| 1-(2-(1H-tetrazol-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas | E. coli, K. pneumonia, P. aeruginosa | Introduction of halogens increased activity; a fluorine-containing compound showed significant inhibition zones against E. coli and K. pneumonia. zsmu.edu.ua |

| Trifluoromethyl-substituted Chalcones | Gram-positive and Gram-negative bacteria, Fungi | Compounds exhibited varying degrees of activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov |

| 5-thio-substituted tetrazole derivatives | Various bacteria | All synthesized compounds showed moderate activity against tested organisms. nih.gov |

| Tetrazole-bearing acylhydrazone derivatives | Fungi | Evaluation of some compounds showed anti-fungicidal activity. nih.gov |

Antiviral Properties

The search for new antiviral agents has included the investigation of tetrazole derivatives. nih.govresearchgate.net The unique structure of the tetrazole ring makes it a candidate for interacting with viral components. Some tetrazole derivatives have shown inhibitory activity against various viruses, including influenza A virus and Herpes Simplex Viruses. nih.govnih.govnih.gov

In one study, a series of 2-adamantyl-5-aryl-2H-tetrazoles were synthesized and tested for anti-influenza activity. Several of these compounds exhibited moderate inhibitory effects against influenza A (H1N1) virus in vitro. nih.gov Notably, the antiviral selectivity index for 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline was significantly higher than that of the reference drug rimantadine. nih.gov The antiviral activity of these compounds is influenced by the nature and position of substituents on both the tetrazole ring and other parts of the molecule. mdpi.com

| Compound/Derivative | Target Virus | Research Finding |

| 2-adamantyl-5-aryl-2H-tetrazoles | Influenza A (H1N1) | Exhibited moderate inhibitory activity. 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline showed a higher selectivity index than rimantadine. nih.gov |

| {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid | Influenza A virus (H1N1) | Showed low cytotoxicity and a selectivity index twice as high as rimantadine. nih.gov |

| 5-(phosphonomethyl)-1H-tetrazole thio-analogue | Herpes Simplex Virus-1 (HSV-1) DNA polymerase, Influenza RNA transcriptase | Was a more effective inhibitor of HSV-1 DNA polymerase and influenza RNA transcriptase than its non-thio analogue. nih.gov |

Analgesic and Antinociceptive Activity

Certain tetrazole derivatives have demonstrated the ability to alleviate pain in various experimental models. nih.govresearchgate.net The compound 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) was shown to possess significant antinociceptive effects. nih.gov In mouse models, it reduced the number of writhings induced by acetic acid and decreased licking time in both phases of the formalin test. nih.gov The mechanism of its antinociceptive action appears to involve the modulation of opioid pathways as well as ASIC/TRPV1 channels. nih.gov The effect was attenuated by pretreatment with the opioid antagonist naloxone. nih.gov

Other studies have also identified promising analgesic activity in different classes of tetrazole derivatives, such as those derived from phenothiazine. nih.gov

| Compound/Derivative | Pain Model | Key Findings |